molecular formula C16H16Cl3N3O3 B7469790 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No. B7469790
M. Wt: 404.7 g/mol
InChI Key: VPKLDTYWZOJUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that the compound can inhibit tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also has antifungal and antibacterial activity, making it a useful tool for studying the mechanisms of action of these microorganisms. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of the compound's potential applications in other fields, such as agriculture and food science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2,4,5-trichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-1,2,4-triazolidine-3,5-dione to form the intermediate product. The intermediate product is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form the final product.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial activity.

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3N3O3/c17-9-6-11(19)12(7-10(9)18)20-13(23)8-22-14(24)16(21-15(22)25)4-2-1-3-5-16/h6-7H,1-5,8H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKLDTYWZOJUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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